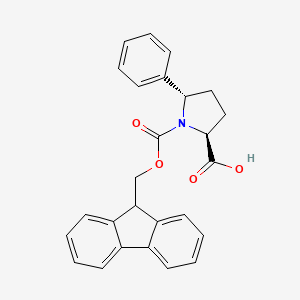

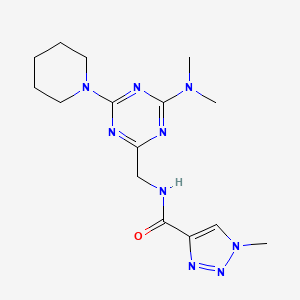

5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide" is a chemical entity that appears to be related to nicotinamide-based structures. Nicotinamide is a form of niacin, a natural product found in various plants and animals, and is known for its role in biological systems as a component of NADH and NADPH. The structure of the compound suggests it may have potential applications in medicinal chemistry, possibly as an anti-infective agent or herbicide, given the biological activity of related compounds.

Synthesis Analysis

The synthesis of related nicotinate compounds involves various strategies. For instance, the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate for anti-infective agents, employs a trifluoromethylation process using an economical MCDFA/KF/CuI system . Another synthesis approach for a different nicotinate, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, involves detailed structural determination through XRD, GC-MS, element analysis, and NMR spectroscopy . These methods could potentially be adapted or provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. For example, the crystal structure of a 1:1 cocrystal of nicotinamide with 2-chloro-5-nitrobenzoic acid reveals a network of hydrogen bonds and additional weak π-π interactions that stabilize the molecular assembly . Such detailed structural information is essential for understanding the interactions of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of nicotinamide derivatives can be complex. For instance, 2-chloro-N-(2-pyridinyl)nicotinamides can undergo thermal cyclisation to form dipyridopyrimidin-11-ium chlorides, with the reaction's ease reflecting steric and electronic effects . This suggests that the compound may also undergo specific chemical reactions influenced by its substituents, which could be explored to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides is dependent on their structure-activity relationships, with some compounds exhibiting significant herbicidal activity against certain plant species . This indicates that the physical and chemical properties of the compound , such as solubility, stability, and biological activity, would need to be analyzed in the context of its specific structure and substituents.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Characterization

Regioselective chlorination techniques have been developed for compounds similar to 5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, indicating the potential for creating diverse derivatives with specific biological activities. For instance, the regioselective chlorination of a methyl group in nicotinamide derivatives has been performed, leading to the development of key compounds in biotin synthesis, showcasing the chemical versatility of such compounds (Zav’yalov et al., 2006).

Biological Activities and Applications

Nicotinamide-based compounds exhibit a wide range of biological activities, suggesting potential research applications for 5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in areas such as herbicidal activity and antimicrobial properties. For example, derivatives of nicotinamide have shown excellent herbicidal activity against various plant species, indicating the potential use of such compounds in agricultural research and development (Yu et al., 2021). Additionally, the antimicrobial screening of nicotinamide derivatives against various bacteria and fungal species suggests potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).

Molecular Docking and QSAR Studies

The molecular docking and quantitative structure-activity relationship (QSAR) studies on nicotinamide derivatives provide insights into their potential interactions with biological targets, offering a pathway for the rational design of new compounds with enhanced biological activities. These studies can help in understanding the binding modes and efficacy of such compounds against specific targets, indicating the potential for 5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in drug discovery and development (Tomorowicz et al., 2020).

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O3/c1-11-18-3-5-21(11)6-4-19-15(22)12-8-14(17)16(20-9-12)24-13-2-7-23-10-13/h3,5,8-9,13H,2,4,6-7,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBJSPHPIGKLLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]but-2-enamide](/img/structure/B2550892.png)

![N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2550893.png)

![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2550896.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)

![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)

![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2550907.png)

![4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2550908.png)

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)